molecular formula C6H11NO B2451110 ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine CAS No. 2307784-96-7

((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine

Cat. No.: B2451110
CAS No.: 2307784-96-7
M. Wt: 113.16
InChI Key: GFWCRAOJLDHNKN-WDSKDSINSA-N
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Description

((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine: is a bicyclic amine compound characterized by its unique three-membered oxirane ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Cyclopentene: One common method involves the epoxidation of cyclopentene using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring.

    Amination: The resulting epoxide can then undergo ring-opening with an amine source, such as ammonia or an amine derivative, to introduce the methanamine group.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the epoxidation step and high-pressure reactors for the amination step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or reduce the amine group to an alkylamine.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products:

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Diols, alkylamines.

    Substitution: Azido derivatives, thioethers.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology:

    Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its unique structure.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The methanamine group can further interact with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    (1R,5S)-Bicyclo[3.1.0]hexan-3-ol: Similar bicyclic structure but with a hydroxyl group instead of an amine.

    (1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Contains an ester group and an oxirane ring, similar in structure but different in functional groups.

Uniqueness:

  • The presence of both an oxirane ring and a methanamine group makes ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine unique, providing a combination of reactivity and binding properties not found in the similar compounds listed.

Properties

IUPAC Name

[(1S,5R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWCRAOJLDHNKN-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(COC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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